

# Brexpiprazole Demonstrates Efficacy Over Placebo in Schizophrenia Trials, Systematic Reviews Show

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brexpiprazole*

Cat. No.: *B1667787*

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Comprehensive analyses of multiple clinical trials reveal that **brexpiprazole** is statistically superior to placebo in reducing symptoms of acute schizophrenia and in the maintenance treatment to prevent relapse. While generally well-tolerated, treatment with **brexpiprazole** is associated with a higher incidence of certain adverse events, including weight gain and akathisia, compared to placebo.

Systematic reviews and meta-analyses of Phase 2 and 3 clinical trials consistently support the efficacy and safety of **brexpiprazole** for the treatment of schizophrenia in adults.<sup>[1][2]</sup>

**Brexpiprazole**, a serotonin-dopamine activity modulator, acts as a partial agonist at 5-HT<sub>1A</sub> and dopamine D<sub>2</sub> receptors, and an antagonist at 5-HT<sub>2A</sub> and noradrenaline alpha<sub>1B/2C</sub> receptors.<sup>[1][2]</sup> This mechanism is believed to contribute to its antipsychotic effects while potentially mitigating some of the side effects associated with other antipsychotic medications.<sup>[3]</sup>

## Efficacy in Acute Schizophrenia

In the acute treatment of schizophrenia, **brexpiprazole** has demonstrated significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score, a primary measure of symptom severity. A meta-analysis of three Phase 3, double-blind, randomized, placebo-controlled studies showed that **brexpiprazole** at doses of 2-4 mg/day was superior to placebo in reducing the PANSS total score from baseline to week 6. The estimated treatment difference compared to placebo was a reduction of -5.8 in the PANSS total score. Another

meta-analysis reported a mean difference of -4.48 in PANSS total score favoring **brexpiprazole** over placebo.

Similarly, improvements were observed in the Clinical Global Impressions - Severity of Illness (CGI-S) score, a key secondary endpoint. One meta-analysis found a mean difference of -0.23 in the CGI-S score for **brexpiprazole** compared to placebo. In individual trials, **brexpiprazole** at 2 mg and 4 mg daily dosages produced statistically significant greater reductions in both PANSS total score and CGI-S score at week 6 compared to placebo. For instance, one study reported treatment differences of -8.72 and -7.64 in PANSS total score for the 2 mg and 4 mg doses, respectively.

Low-dose **brexpiprazole** (<2 mg/d), however, was not found to be superior to placebo in improving the PANSS total score.

## Maintenance Treatment and Relapse Prevention

For maintenance treatment, **brexpiprazole** has been shown to be effective in delaying the time to impending relapse. In a long-term, randomized, double-blind, placebo-controlled study, patients stabilized on **brexpiprazole** who continued treatment had a significantly lower rate of impending relapse (13.5%) compared to those who were switched to placebo (38.5%). The hazard ratio for impending relapse was 0.292, indicating a substantial reduction in risk for patients continuing **brexpiprazole** treatment.

## Safety and Tolerability Profile

**Brexpiprazole** is generally considered to have a favorable safety and tolerability profile. The proportion of patients reporting treatment-emergent adverse events (TEAEs) was similar between **brexpiprazole** and placebo groups in a meta-analysis of three Phase 3 trials (57.9% vs. 57.5%).

However, some adverse events have been reported more frequently with **brexpiprazole**. The most common TEAEs associated with **brexpiprazole** include akathisia and weight gain. In one 6-week trial, akathisia was reported in 4.4% of patients receiving 2 mg of **brexpiprazole** and 7.2% of those on 4 mg, compared to 2.2% in the placebo group. Moderate weight gain was also observed, with an average increase of 1.45 kg and 1.28 kg for the 2 mg and 4 mg doses, respectively, compared to 0.42 kg for placebo at week 6. Discontinuation rates due to adverse

events for **brexpiprazole** have been reported to be similar to or lower than placebo in some analyses.

## Data Summary

### Efficacy of Brexpiprazole in Acute Schizophrenia (6-Week Trials)

Outcome Measure	Brexpiprazole (2-4 mg/day)	Placebo	Treatment Difference/Mean Difference	Citation
Change in PANSS Total Score	-20.1	-14.3	-5.8	
Change in PANSS Total Score	-4.48			
Change in CGI-S Score	-0.23			
Response Rate (≥30% PANSS Improvement)	45.5%	31.0%	NNT = 7	

NNT: Number Needed to Treat

### Safety and Tolerability of Brexpiprazole in Acute Schizophrenia

Adverse Event/Outcome	Brexpiprazole	Placebo	Risk Ratio/Addition al Information	Citation
Treatment-Emergent Adverse Events	57.9%	57.5%		
Akathisia (4 mg dose)	7.2%	2.2%		
Weight Gain (≥7% increase)	8.8% - 9.0%	4.4%		
Discontinuation due to Adverse Events	Lower than placebo			

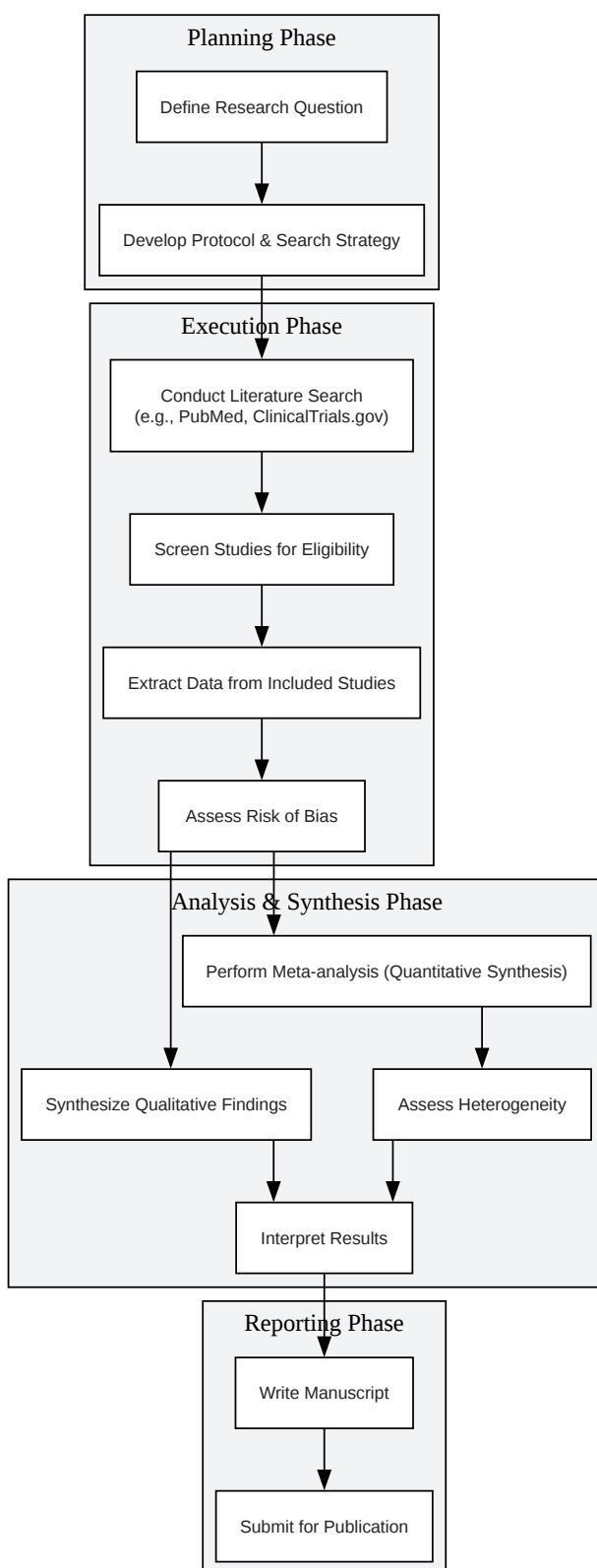
## Experimental Protocols

The data presented are primarily derived from a series of multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general methodology for these studies is as follows:

- **Study Design:** Patients experiencing an acute exacerbation of schizophrenia were randomly assigned to receive either a fixed or flexible dose of **brexpiprazole** or a placebo for a duration of 6 weeks for acute treatment studies, or up to 52 weeks for maintenance trials.
- **Patient Population:** Adult patients with a diagnosis of schizophrenia according to DSM criteria and experiencing an acute exacerbation were included.
- **Dosage Regimens:** In fixed-dose trials, patients were randomized to specific daily doses of **brexpiprazole** (e.g., 2 mg, 4 mg) or placebo. Flexible-dose studies allowed for adjustment of the **brexpiprazole** dose within a specified range (e.g., 2 to 4 mg/day).
- **Primary and Secondary Endpoints:** The primary efficacy measure was typically the change from baseline in the PANSS total score at week 6. Key secondary endpoints often included

the change in the CGI-S score. Safety and tolerability were assessed through the monitoring of adverse events, laboratory tests, vital signs, and weight.

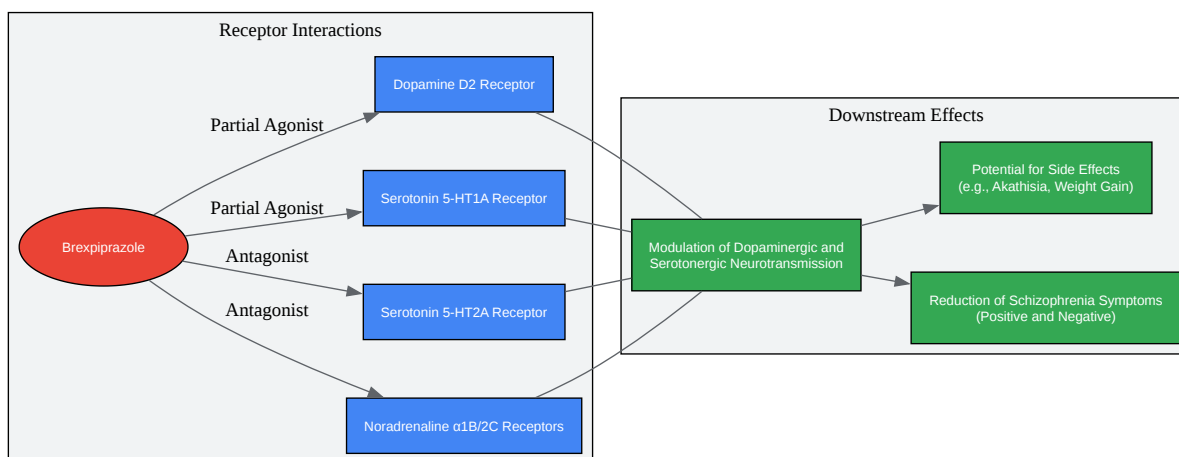
The following diagram illustrates the typical workflow of a systematic review and meta-analysis, the process used to synthesize the data from these individual clinical trials.



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Caption: Workflow of a systematic review and meta-analysis.

The signaling pathway of **brexpiprazole** involves its interaction with key neurotransmitter receptors in the brain.



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Caption: Simplified signaling pathway of **brexpiprazole**.

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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